N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity in Dyeing and Pharmaceuticals
This compound has been explored in the context of the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds, including variations of the thiazole-selenium disperse dyes, have been applied for dyeing polyester fabrics, exhibiting high efficiency and significant antimicrobial and antitumor activities (Khalifa et al., 2015).
Antimicrobial and Antitumor Properties
Further research into derivatives of this compound has revealed notable antimicrobial and antitumor activities. For example, specific derivatives have shown effectiveness against various pathogenic bacteria and fungi, highlighting their potential in creating biologically active fabrics for diverse life applications (Babu et al., 2016).
Use in Miticide Development
An interesting application of a related compound is in the development of miticides. Hexythiazox, for instance, a compound sharing a similar structure, has shown broad miticidal spectrum and excellent ovicidal, larvicidal, and nymphcidal actions, suggesting potential agricultural applications (Ishimitsu et al., 1994).
Role in Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists
Additionally, derivatives of this compound have been synthesized and evaluated for their affinity as serotonin-3 (5-HT3) receptor antagonists. This suggests their potential utility in developing drugs for conditions associated with this receptor, such as certain types of nausea and anxiety disorders (Kuroita et al., 1996).
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-12-18(28-21(24-12)14-7-3-4-8-15(14)22)11-23-20(25)19-13(2)26-16-9-5-6-10-17(16)27-19/h3-10,13,19H,11H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLLTRGHKLIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.